5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features both a thiadiazole and a dihydropyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with suitable amines and aldehydes under reflux conditions . The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiadiazole or dihydropyridinone rings .
Scientific Research Applications
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death . In cancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-thiadiazole-3(2H)-one: Another thiadiazole derivative with similar structural features.
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is unique due to the presence of both thiadiazole and dihydropyridinone rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-amino-1-(thiadiazol-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(3-6)4-7-5-14-11-10-7/h1-3,5H,4,9H2 |
InChI Key |
FAGIEMZROUVTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=CSN=N2 |
Origin of Product |
United States |
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